3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid
Overview
Description
3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4 and a molecular weight of 274.25 g/mol . It is characterized by the presence of a fluoro group and a methoxycarbonyl group attached to a biphenyl structure, which includes a benzoic acid moiety
Preparation Methods
The synthesis of 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 4-methoxycarbonylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2-fluorobenzoic acid and 4-methoxycarbonylphenylboronic acid in the presence of a palladium catalyst and a base.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity to target molecules. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid can be compared with similar compounds such as:
2-Fluoro-4-methoxycarbonylphenylboronic acid: This compound shares the fluoro and methoxycarbonyl groups but differs in its boronic acid moiety.
4-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid: This compound has a chloro group instead of a hydrogen atom at the 4-position of the benzoic acid ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-5-6-12(13(16)8-11)9-3-2-4-10(7-9)14(17)18/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSVKVNTVUOEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683356 | |
Record name | 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-45-0 | |
Record name | 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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